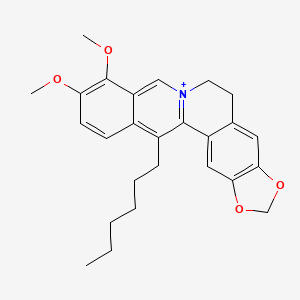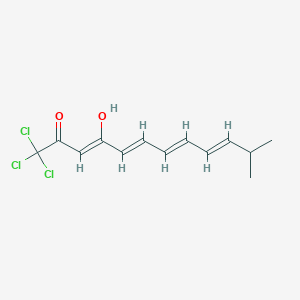
Neocarzilin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocarzilin B is a natural product found in Streptomyces carzinostaticus with data available.
Scientific Research Applications
Neocarzilin B in Cancer Cell Motility Inhibition
This compound, alongside its counterparts Neocarzilin A and C, has been investigated for its role in cancer treatment, particularly focusing on its impact on cancer cell motility. A study by Gleissner et al. (2019) found that Neocarzilin A (NCA), which shares structural similarities with this compound, inhibits cancer cell migration by irreversibly binding to the synaptic vesicle membrane protein VAT-1, a key mediator in cell migration. This suggests potential applications of this compound in cancer treatment, specifically targeting cancer cell migration.
Biosynthesis of Neocarzilins
Research by Otsuka et al. (2004) explored the biosynthesis of Neocarzilins, including this compound, in “Streptomyces carzinostaticus”. The study identified a gene cluster responsible for the biosynthesis of Neocarzilins, providing a foundation for understanding the production and potential modification of this compound for therapeutic applications.
Evolution of Binding Specificity
The evolution of binding specificity in proteins related to Neocarzilin, such as neocarzinostatin, has been investigated in the context of drug delivery and therapeutic applications. Heyd et al. (2003) demonstrated that in vitro evolution methods could confer new binding specificities to neocarzinostatin, a protein closely related to Neocarzilin. This research opens up possibilities for adapting this compound to target specific molecules, enhancing its therapeutic potential.
Brain Delivery Applications
This compound may have potential applications in drug delivery, particularly in overcoming physiological barriers like the blood-brain barrier (BBB). In a study by Wang et al. (2020), the use of NEO100, a purified version of a natural monoterpene, demonstrated the ability to open the BBB, facilitating the brain entry of therapeutics. This suggests that derivatives of this compound could potentially be used to deliver drugs across the BBB.
Directed Evolution for Improved Stability
Research by Drevelle et al. (2009) on neocarzinostatin, closely related to Neocarzilin, focused on directed evolution to engineer stable, disulfide-free variants suitable for various applications. This study highlights the potential for modifying this compound to enhance its stability and adaptability for different therapeutic uses.
Properties
Molecular Formula |
C13H15Cl3O2 |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
(3Z,5E,7E,9E)-1,1,1-trichloro-4-hydroxy-11-methyldodeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C13H15Cl3O2/c1-10(2)7-5-3-4-6-8-11(17)9-12(18)13(14,15)16/h3-10,17H,1-2H3/b4-3+,7-5+,8-6+,11-9- |
InChI Key |
AMLVEWQRORIQBK-DSCOCKGISA-N |
Isomeric SMILES |
CC(C)/C=C/C=C/C=C/C(=C/C(=O)C(Cl)(Cl)Cl)/O |
Canonical SMILES |
CC(C)C=CC=CC=CC(=CC(=O)C(Cl)(Cl)Cl)O |
Synonyms |
neocarzilin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


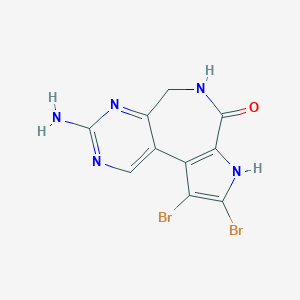
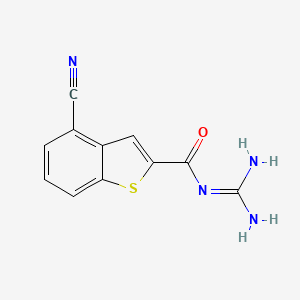
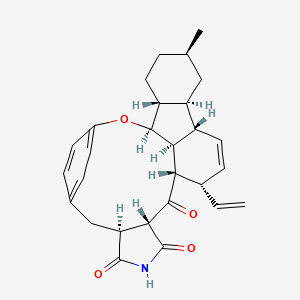
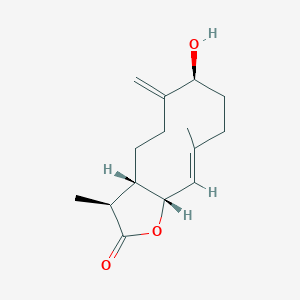
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)

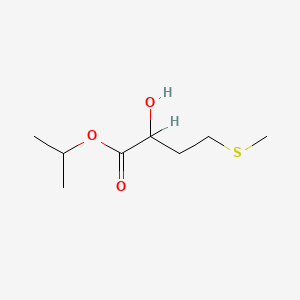

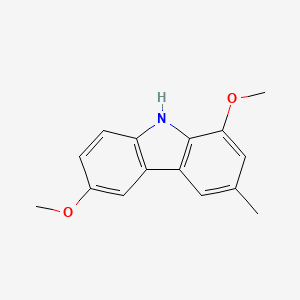
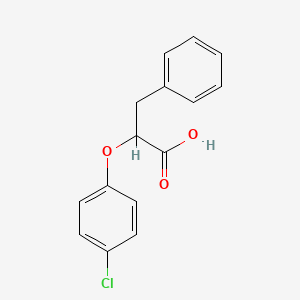
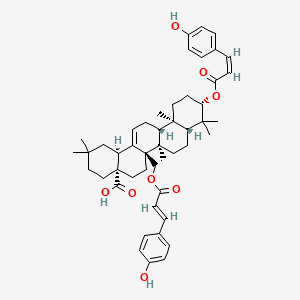
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)
